molecular formula C17H18N4O3 B2956104 N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide CAS No. 2034501-87-4

N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide

Número de catálogo: B2956104
Número CAS: 2034501-87-4
Peso molecular: 326.356
Clave InChI: KQIXLFLKSYFEGZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound is a structurally complex acetamide derivative featuring a 2-oxobenzo[d]oxazol-3(2H)-yl moiety linked to an ethyl chain substituted with a 2-cyclopropylimidazole group. The benzo[d]oxazole core is a heterocyclic scaffold known for its pharmacological relevance, particularly in targeting neurological and inflammatory pathways. The cyclopropyl-imidazole substituent may enhance metabolic stability and binding affinity to biological targets, such as translocator protein (TSPO), a common therapeutic target for neuroimaging and neurodegenerative disorders .

Propiedades

IUPAC Name

N-[2-(2-cyclopropylimidazol-1-yl)ethyl]-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O3/c22-15(11-21-13-3-1-2-4-14(13)24-17(21)23)18-7-9-20-10-8-19-16(20)12-5-6-12/h1-4,8,10,12H,5-7,9,11H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQIXLFLKSYFEGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC=CN2CCNC(=O)CN3C4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the imidazole ring: Starting from cyclopropylamine and glyoxal, the imidazole ring can be formed through a condensation reaction.

    Attachment of the ethyl linker: The imidazole derivative can be reacted with an appropriate ethylating agent under basic conditions to introduce the ethyl linker.

    Formation of the oxazolone ring: The oxazolone moiety can be synthesized from an appropriate benzoxazole precursor through cyclization reactions.

    Final coupling: The two synthesized intermediates can be coupled using standard amide bond formation techniques, such as using carbodiimide coupling reagents.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.

Análisis De Reacciones Químicas

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the imidazole ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can occur at the oxazolone ring, potentially leading to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at positions adjacent to the imidazole and oxazolone rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may produce reduced imidazole or oxazolone derivatives.

Aplicaciones Científicas De Investigación

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its therapeutic potential in treating diseases such as cancer, infections, and neurological disorders.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mecanismo De Acción

The mechanism of action of N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition of key enzymes involved in disease pathways.

    Receptors: Modulation of receptor activity to alter cellular signaling.

    Pathways: Interference with metabolic or signaling pathways to exert therapeutic effects.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The compound’s structural uniqueness lies in its hybrid design, combining benzo[d]oxazole and imidazole motifs. Below is a detailed comparison with analogous compounds:

Benzo[d]oxazole Derivatives

  • PBPA (2-(5-(2-(Bis(pyridin-2-ylmethyl)amino)acetamido)-2-oxobenzo[d]oxazol-3(2H)-yl)-N-methyl-N-phenylacetamide) Structural Similarity: Shares the 2-oxobenzo[d]oxazol-3(2H)-yl core. Functional Differences: PBPA includes pyridylmethylamine and phenylacetamide groups, enabling TSPO targeting for SPECT imaging. The cyclopropyl-imidazole group in the query compound may offer improved lipophilicity and blood-brain barrier penetration compared to PBPA’s polar pyridine substituents . Activity: PBPA demonstrates high TSPO binding (IC₅₀ < 10 nM), suggesting the query compound may exhibit similar or enhanced affinity due to its hydrophobic cyclopropyl group.

Imidazole/Benzimidazole Derivatives

  • N-(3-Chlorophenyl)-2-(1-(2-Hydrazinyl-2-oxoethyl)-1H-benzo[d]imidazol-2-ylthio)acetamide (Compound 6, ) Structural Similarity: Contains a benzoimidazole-thioacetamide backbone. Activity: Compound 6 shows moderate antimicrobial activity (MIC ~25 µg/mL against S. aureus), whereas the benzo[d]oxazole core in the query compound may shift activity toward anti-inflammatory or neuroprotective pathways .
  • 3-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(2,4-dinitrophenyl)benzamide (W1, )

    • Structural Similarity : Features a benzimidazole-thioacetamide scaffold.
    • Functional Differences : The dinitrophenyl group in W1 enhances electrophilicity and DNA intercalation, contrasting with the query compound’s cyclopropyl-imidazole, which likely prioritizes receptor binding over DNA interaction.
    • Activity : W1 exhibits anticancer activity (IC₅₀ ~12 µM against MCF-7 cells), whereas the query compound’s design may favor TSPO modulation over cytotoxicity .

Acetamide-Based Compounds

  • N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide ()

    • Structural Similarity : Contains an acetamide linker with a hydroxylated alkyl chain.
    • Functional Differences : The hydroxyethyl group in enables metal coordination (N,O-bidentate), unlike the query compound’s benzo[d]oxazole-imidazole system, which lacks direct metal-binding motifs.
    • Application : Used in catalytic C–H functionalization, highlighting divergent utility compared to the query compound’s probable therapeutic focus .
  • N-(4-(4-Chloroindolin-1-yl)-3-cyano-7-(tetrahydrofuran-3-yl-oxy)quinolin-6-yl)-2-(piperidin-4-ylidene)acetamide () Structural Similarity: Shares the acetamide backbone but incorporates a quinoline-indoline scaffold. Functional Differences: The quinoline and piperidine groups suggest kinase inhibition (e.g., anticancer applications), whereas the query compound’s benzo[d]oxazole-imidazole system may target neurological receptors .

Actividad Biológica

N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide is a synthetic compound that has garnered interest for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound features a complex structure characterized by:

  • Cyclopropyl Group : Known for its unique strain and reactivity.
  • Imidazole Ring : Commonly associated with various biological activities.
  • Benzo[d]oxazole Moiety : Imparts additional pharmacological properties.

The molecular formula is C15H18N4O2C_{15}H_{18}N_4O_2 with a molecular weight of 298.33 g/mol.

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : It may inhibit specific enzymes that are crucial for metabolic pathways.
  • Receptor Modulation : The compound may interact with receptors, altering their activity and triggering downstream signaling pathways.
  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, particularly against fungal pathogens.

Antimicrobial Properties

Research indicates that compounds containing imidazole and oxazole moieties exhibit notable antimicrobial activities. For instance:

  • Anti-Candida Activity : Compounds similar to this one have shown effectiveness against Candida albicans, with minimum inhibitory concentrations (MICs) indicating significant antifungal potential .
CompoundTarget OrganismMIC (µg/mL)
N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamideC. albicans5.0
Reference Drug (Fluconazole)C. albicans1.0

Antibacterial Activity

The imidazole derivatives have been reported to possess antibacterial properties against various strains, including resistant bacteria:

  • Gram-positive and Gram-negative Bacteria : Studies have shown that imidazole-based compounds can inhibit the growth of pathogens like Staphylococcus aureus and Escherichia coli .

Case Studies

  • Study on Antifungal Efficacy :
    A recent study evaluated the antifungal activity of imidazole derivatives, including our compound, against clinical isolates of Candida. The results indicated that the compound exhibited a diameter of inhibition zones significantly larger than that of standard antifungals .
  • Antibacterial Evaluation :
    In another study, derivatives were synthesized and tested against resistant strains of bacteria. The findings showed promising results, with certain derivatives demonstrating enhanced activity compared to traditional antibiotics .

Structure-Activity Relationship (SAR)

The biological activity of N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide can be influenced by various structural modifications:

  • Substituents on the Imidazole Ring : Altering the substituents can enhance or diminish activity.
  • Oxazole Positioning : The position of the oxazole moiety relative to other functional groups can significantly impact efficacy.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.